

An In-depth Technical Guide to the Physicochemical Properties of N-Phenylanthranilic Acid

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Compound of Interest

Compound Name: *Enfenamic Acid*

Cat. No.: *B1671287*

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A Note on Nomenclature: The following guide details the physicochemical properties of N-Phenylanthranilic acid (CAS 91-40-7), the N-phenyl derivative of anthranilic acid. This compound is distinct from N-phenylethylanthranilic acid. The information presented here is based on available scientific literature for N-Phenylanthranilic acid, a compound of significant interest as it forms the parent skeleton for several non-steroidal anti-inflammatory drugs (NSAIDs).^{[1][2]}

This document provides a comprehensive overview of the key physicochemical parameters of N-Phenylanthranilic acid, detailed experimental protocols for their determination, and visualizations of relevant workflows and concepts for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

N-Phenylanthranilic acid presents as a light grey-green to yellow-green fine powder.^{[1][2][3]} Its stability is maintained under normal temperatures and pressures, though it should be stored in a cool, dry, well-ventilated area in a tightly closed container below +30°C.

The fundamental physicochemical properties of N-Phenylanthranilic acid are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO ₂	
Molecular Weight	213.23 g/mol	
Melting Point	182-187 °C	
Boiling Point	~353.22 °C (rough estimate)	
Density	~1.1544 - 1.269 g/cm ³ (rough estimate)	
pKa	5.28 (in 5–10% aq. acetone at 25°C)	
Water Solubility	Insoluble	
Solubility in Organic Solvents	Soluble in DMSO: 125 mg/mL (586.22 mM)	
CAS Number	91-40-7	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe standard protocols for determining the key properties of N-Phenylanthranilic acid.

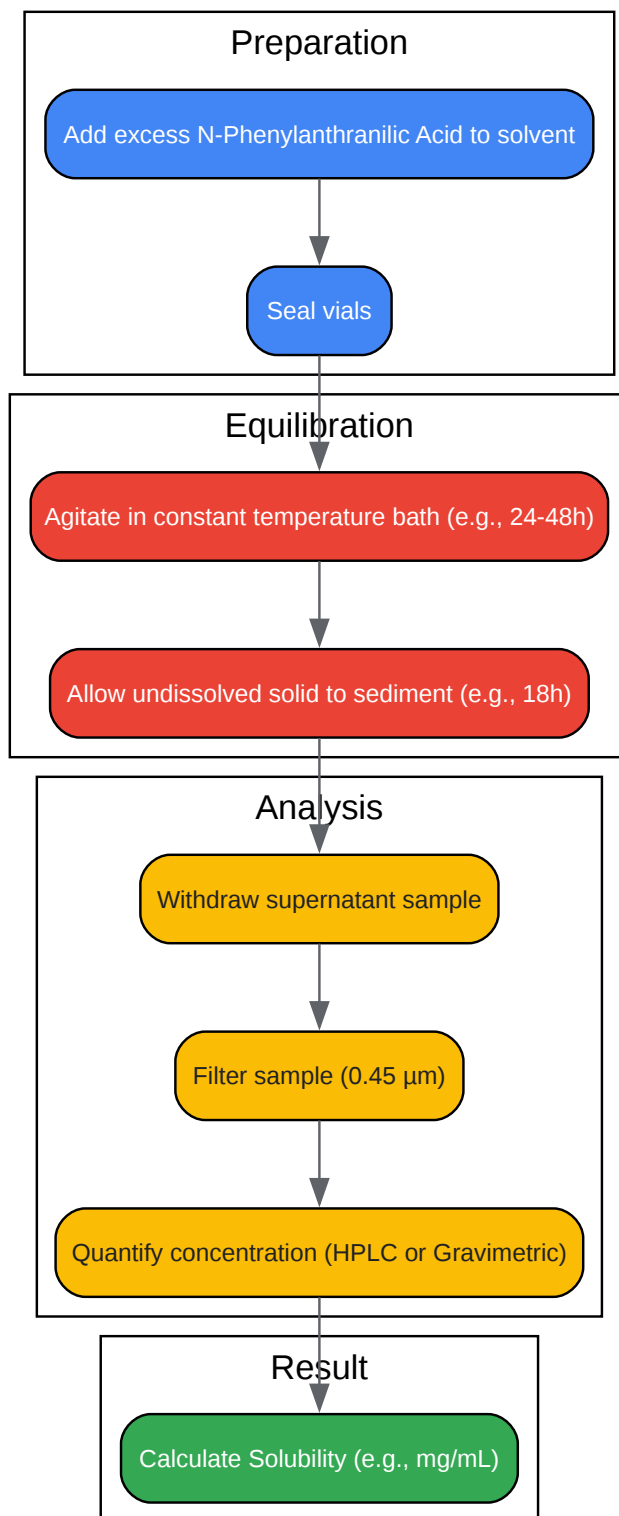
The solubility of N-Phenylanthranilic acid in various organic solvents can be determined using the isothermal saturation method, which measures equilibrium solubility at a constant temperature.

Principle: An excess amount of the solute (N-Phenylanthranilic acid) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Protocol:

- **Preparation:** Add an excess amount of solid N-Phenylanthranilic acid to a series of sealed vials, each containing a precisely measured volume of the desired pure solvent (e.g., acetone, ethanol, ethyl acetate).
- **Equilibration:** Place the vials in a constant temperature shaker bath, for instance, set at 298.15 K (25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours (e.g., 18 hours) to allow the excess solid to sediment.
- **Sampling:** Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the sample through a syringe filter (e.g., 0.45 μm) into a pre-weighed container.
- **Quantification:** Determine the concentration of N-Phenylanthranilic acid in the filtrate. A common method is gravimetric analysis, where the solvent is evaporated, and the mass of the remaining solid solute is measured. Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used for quantification.
- **Data Analysis:** Calculate the solubility in terms of mole fraction, g/L, or mg/mL. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Workflow for Isothermal Saturation Solubility Measurement

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Caption: Isothermal Saturation Experimental Workflow.

The pKa is a measure of the strength of an acid in solution. For an ionizable drug like N-Phenylanthranilic acid, the pKa value is critical as it dictates the degree of ionization at a given pH, which in turn affects solubility and permeability.

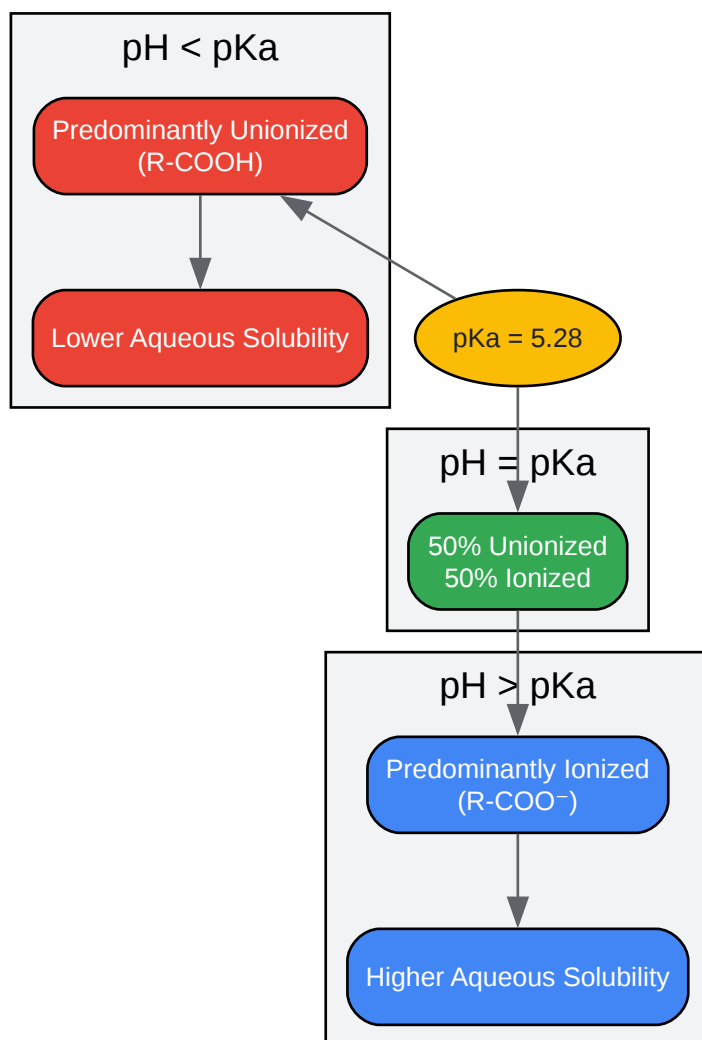
Principle: Potentiometric titration is a standard method for pKa determination. It involves monitoring the pH of a solution of the weak acid as a strong base (titrant) of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Detailed Protocol:

- **Sample Preparation:** Accurately weigh a sample of N-Phenylanthranilic acid and dissolve it in a suitable solvent. Since it is insoluble in water, a co-solvent system (e.g., water-acetone or water-ethanol) may be required.
- **Titration Setup:** Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration:** Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:**
 - Plot the measured pH values against the volume of titrant added. This will generate a sigmoidal titration curve.
 - Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$).
 - The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

- The pKa is the pH value recorded at this half-equivalence point, according to the Henderson-Hasselbalch equation.

Relationship between pH, pKa, and Ionization State



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Caption: Ionization of N-Phenylanthranilic Acid vs. pH.

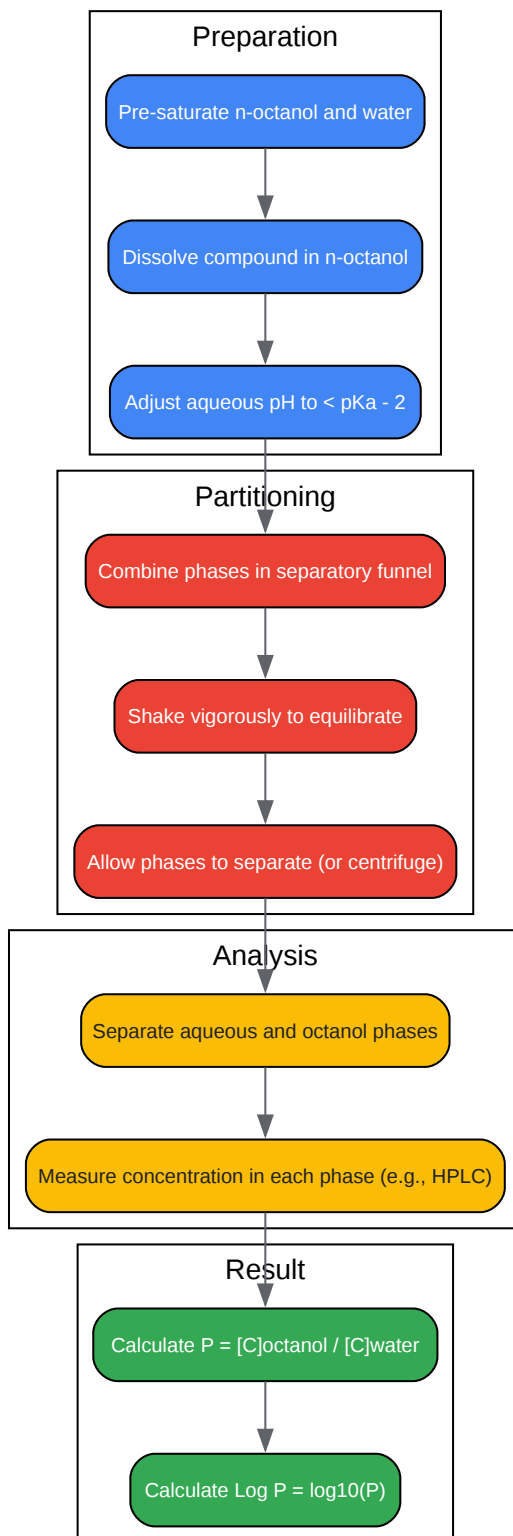
The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and absorption. Log P is the logarithm of this coefficient.

Principle: The shake-flask method is the traditional and most reliable technique for measuring Log P. It involves dissolving the solute in a biphasic system of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured.

Detailed Protocol:

- **Phase Preparation:** Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.
- **Sample Preparation:** Prepare a stock solution of N-Phenylanthranilic acid in the pre-saturated n-octanol.
- **Partitioning:** In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The pH of the aqueous phase should be adjusted to be at least 2 units below the pKa (i.e., $\text{pH} < 3.28$) to ensure the compound is in its neutral, un-ionized form.
- **Equilibration:** Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to accelerate this separation.
- **Quantification:** Carefully separate the two phases. Determine the concentration of N-Phenylanthranilic acid in both the n-octanol and the aqueous phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{water}}$
 - $\text{Log } P = \log_{10}(P)$

Workflow for Shake-Flask Log P Determination

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Caption: Shake-Flask Method for Log P Determination.

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